3-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
11-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL)-7,11-DIAZATRICYCLO[7310(2),]TRIDECA-2,4-DIEN-6-ONE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL)-7,11-DIAZATRICYCLO[7.3.1.0(2),]TRIDECA-2,4-DIEN-6-ONE typically involves the following steps:
Formation of the Triazole Ring:
Incorporation of the Carbonyl Group: The carbonyl group is introduced via a reaction with a suitable carbonyl-containing reagent under controlled conditions.
Assembly of the Diazatricyclo Structure: The final step involves the formation of the diazatricyclo structure through a series of cyclization reactions, often catalyzed by a base such as diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing high-throughput screening techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
11-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL)-7,11-DIAZATRICYCLO[7.3.1.0(2),]TRIDECA-2,4-DIEN-6-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways, affecting cellular processes.
DNA Interactions: The compound can interact with DNA, potentially leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
11-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL)-7,11-DIAZATRICYCLO[7.3.1.0(2),]TRIDECA-2,4-DIEN-6-ONE is unique due to its complex structure, which combines a triazole ring with a diazatricyclo framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
11-(5-methyl-1-phenyltriazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C21H21N5O2/c1-14-20(22-23-26(14)17-6-3-2-4-7-17)21(28)24-11-15-10-16(13-24)18-8-5-9-19(27)25(18)12-15/h2-9,15-16H,10-13H2,1H3 |
InChI Key |
DPBXJSGIOCCFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Origin of Product |
United States |
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